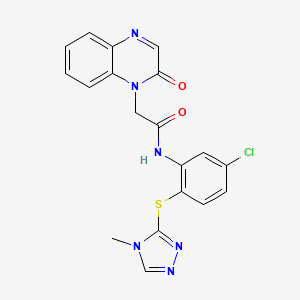![molecular formula C9H8N2OS B15223052 N-Hydroxybenzo[b]thiophene-5-carboximidamide](/img/structure/B15223052.png)
N-Hydroxybenzo[b]thiophene-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxybenzo[b]thiophene-5-carboximidamide is an organic compound belonging to the class of benzothiophenes These compounds are characterized by a fused benzene and thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxybenzo[b]thiophene-5-carboximidamide typically involves the cyclization of precursor compounds. One common method includes the reaction of benzo[b]thiophene-2-carboxylic acid with hydroxylamine under acidic conditions to form the hydroxylamine derivative. This intermediate is then treated with a suitable amidating agent to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxybenzo[b]thiophene-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzothiophenes, depending on the specific reagents and conditions used .
Scientific Research Applications
N-Hydroxybenzo[b]thiophene-5-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-Hydroxybenzo[b]thiophene-5-carboximidamide involves the inhibition of specific kinases, such as Dyrk1A, Dyrk1B, and Clk1. These kinases play crucial roles in cell division and survival. By inhibiting these enzymes, the compound can halt the proliferation of cancer cells and induce cell death pathways.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxybenzothiophene-2-carboxamides: These compounds share a similar core structure but differ in functional groups.
Benzo[b]thiophene-2-carboxamidine: Another related compound with similar biological activities.
Uniqueness
N-Hydroxybenzo[b]thiophene-5-carboximidamide is unique due to its specific hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity compared to other benzothiophene derivatives.
Properties
Molecular Formula |
C9H8N2OS |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
N'-hydroxy-1-benzothiophene-5-carboximidamide |
InChI |
InChI=1S/C9H8N2OS/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-5,12H,(H2,10,11) |
InChI Key |
DPWUOZQCNFGNJU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=CS2)C=C1/C(=N/O)/N |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B15222996.png)
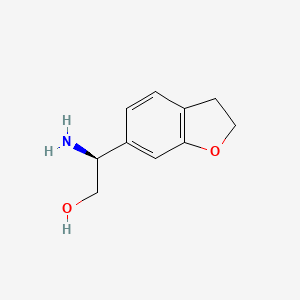
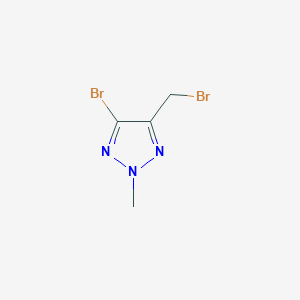
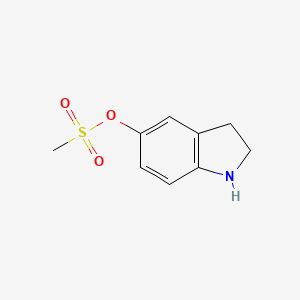
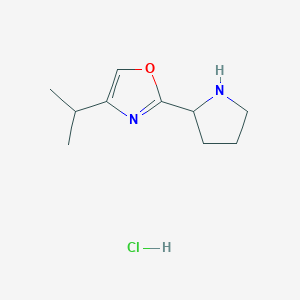
![ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride](/img/structure/B15223017.png)
![3-(2-Fluorophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15223022.png)

![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)

![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)
